![molecular formula C17H30O3SSi B015627 (3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone CAS No. 218613-98-0](/img/structure/B15627.png)
(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone
Overview
Description
(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a phenyl sulfone group, and a chiral center at the 3rd position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone typically involves multiple steps, starting with the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chlorideThe reaction conditions often require the use of bases like triethylamine and solvents such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The phenyl sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various silyl ethers or other substituted derivatives.
Scientific Research Applications
(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.
Biology: Investigated for its potential role in biological systems due to its stability and reactivity.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone involves its ability to act as a protecting group, thereby preventing unwanted reactions at specific sites in a molecule. The tert-butyl(dimethyl)silyl group provides steric hindrance, while the phenyl sulfone group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-3-methylbutyl phenyl sulfone
- tert-Butyl(dimethyl)silyl trifluoromethanesulfonate
- tert-Butyl(dimethyl)silyl chloride
Uniqueness
(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone is unique due to its specific chiral center and the combination of tert-butyl(dimethyl)silyl and phenyl sulfone groups. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .
Biological Activity
(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone, commonly referred to as M4, is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various biological models, and its structural characteristics that contribute to its pharmacological effects.
Chemical Structure and Properties
M4 is characterized by the following chemical formula: C17H30O3SSi. Its structure includes a tert-butyl group, a dimethylsilyl ether, and a phenyl sulfone moiety. These structural components are believed to enhance its solubility and bioavailability, which are critical for its biological activity.
Neuroprotective Effects
Recent studies have indicated that M4 acts as an inhibitor of both β-secretase and acetylcholinesterase. These enzymes are implicated in the pathogenesis of Alzheimer’s disease (AD), where β-secretase is responsible for the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta plaques. In vitro studies demonstrated that M4 significantly inhibited amyloid-beta aggregation (85% inhibition at 100 μM) and exhibited a protective effect on astrocytes against amyloid-beta-induced toxicity .
In vivo experiments using scopolamine-induced AD models showed that while M4 reduced levels of inflammatory cytokines such as TNF-α, it did not achieve statistically significant results compared to established treatments like galantamine . This suggests that while M4 has neuroprotective properties, its efficacy may be limited by factors such as bioavailability in the central nervous system.
Antimicrobial Activity
M4's antimicrobial potential has been explored through various studies focusing on its effectiveness against resistant bacterial strains. The compound has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics . The presence of the sulfone group is suspected to play a crucial role in its antibacterial properties by disrupting bacterial cell wall synthesis.
In Vitro Studies
- Astrocyte Viability : In a controlled study, astrocytes treated with amyloid-beta alone exhibited a viability decrease to 43.78%. However, co-treatment with M4 improved cell viability to 62.98%, indicating a protective effect against neurotoxic agents .
- Antimicrobial Efficacy : A series of derivatives based on the phenyl sulfone structure were tested against various bacterial strains. One derivative showed an MIC of 4 μg/mL against MRSA, highlighting the potential for M4 and its analogs in treating resistant infections .
Research Findings Summary Table
Properties
IUPAC Name |
[(2S)-4-(benzenesulfonyl)-2-methylbutoxy]-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O3SSi/c1-15(14-20-22(5,6)17(2,3)4)12-13-21(18,19)16-10-8-7-9-11-16/h7-11,15H,12-14H2,1-6H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLQXEKRUVWTFB-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCS(=O)(=O)C1=CC=CC=C1)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472541 | |
Record name | (3S)-4-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-3-METHYLBUTYL PHENYL SULFONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218613-98-0 | |
Record name | (3S)-4-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-3-METHYLBUTYL PHENYL SULFONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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